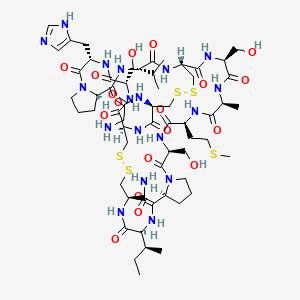![molecular formula C24H39NNa2O6 B12381464 disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate is a complex organic compound with significant biological and chemical properties. It is derived from 20-hydroxy-6Z,15Z-eicosadienoic acid, which is known for its role as an antagonist of 20-hydroxyarachidonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate involves several steps. The primary starting material is 20-hydroxy-6Z,15Z-eicosadienoic acid. The synthesis typically involves the following steps:
Esterification: The carboxylic acid group of 20-hydroxy-6Z,15Z-eicosadienoic acid is esterified using an alcohol in the presence of an acid catalyst.
Amidation: The ester is then reacted with an amine to form the corresponding amide.
Hydrolysis: The amide is hydrolyzed under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential therapeutic effects in treating renal carcinoma and other cancers.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The compound exerts its effects by antagonizing 20-hydroxyarachidonic acid, a metabolite involved in various physiological processes. It inhibits the ω-hydroxylation activity of arachidonic acid, thereby reducing the proliferation and invasion of cancer cells . The molecular targets include enzymes involved in the metabolism of arachidonic acid and pathways related to cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
20-Hydroxy-6Z,15Z-eicosadienoic acid: The parent compound with similar biological activity.
20-Hydroxyarachidonic acid: A related compound with distinct physiological roles.
20-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Another hydroxylated eicosanoid with different biological effects.
Uniqueness
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate is unique due to its specific antagonistic activity against 20-hydroxyarachidonic acid, making it a valuable tool in studying the role of eicosanoids in disease processes and as a potential therapeutic agent .
Propiedades
Fórmula molecular |
C24H39NNa2O6 |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate |
InChI |
InChI=1S/C24H41NO6.2Na/c26-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(27)25-21(24(30)31)20-23(28)29;;/h8-11,21,26H,1-7,12-20H2,(H,25,27)(H,28,29)(H,30,31);;/q;2*+1/p-2/b10-8-,11-9-;;/t21-;;/m0../s1 |
Clave InChI |
JGVHCBALWPPEGB-AHXZRCGNSA-L |
SMILES isomérico |
C(CCC/C=C\CCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC/C=C\CCCCO.[Na+].[Na+] |
SMILES canónico |
C(CCCC=CCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-])CCCC=CCCCCO.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)



![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)




![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)



